4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate

15-Lipoxygenase Inhibition Inflammation Target Engagement Indole Pharmacophore SAR

4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate (CAS 1177350-95-6) is a synthetic aminoalkylindole (AAI) derivative supplied as an oxalate salt with a molecular formula of C₂₁H₂₄N₂O₄ and a molecular weight of 368.4 g/mol. The free base form (C₁₉H₂₂N₂) bears a 3-methylphenyl substituent at the indole 2-position and a 4-aminobutyl chain at the indole 3-position, placing it within the broader aminoalkylindole chemotype that includes cannabinoid receptor ligands and serotonergic agents.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 1177350-95-6
Cat. No. B1286275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate
CAS1177350-95-6
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O
InChIInChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-17(10-4-5-12-20)16-9-2-3-11-18(16)21-19;3-1(4)2(5)6/h2-3,6-9,11,13,21H,4-5,10,12,20H2,1H3;(H,3,4)(H,5,6)
InChIKeyHUKJWYUCDFJXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine Oxalate (CAS 1177350-95-6): Compound Identity and Procurement Baseline


4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate (CAS 1177350-95-6) is a synthetic aminoalkylindole (AAI) derivative supplied as an oxalate salt with a molecular formula of C₂₁H₂₄N₂O₄ and a molecular weight of 368.4 g/mol [1]. The free base form (C₁₉H₂₂N₂) bears a 3-methylphenyl substituent at the indole 2-position and a 4-aminobutyl chain at the indole 3-position, placing it within the broader aminoalkylindole chemotype that includes cannabinoid receptor ligands and serotonergic agents [1]. This compound is commercially available from multiple specialty chemical suppliers, with reported purity specifications ranging from 95% (AKSci) to NLT 98% (MolCore) , and is offered exclusively for research and development purposes .

Aminoalkylindole chemotype tool compound for receptor pharmacology studies
2-(3-Methylphenyl) indole scaffold supports target engagement screening workflows
Oxalate salt form selected for reproducible compound management
Supplied under research-use-only procurement classification

Why 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine Oxalate Cannot Be Replaced by Generic Indole Derivatives in Receptor Pharmacology Studies


Aminoalkylindoles exhibit pronounced structure-activity relationships where both the indole 2-aryl substitution pattern and the alkylamine chain length critically govern target binding profiles [1]. Within the broader 2-phenylindole class, subtle alterations at the phenyl ring—such as the presence, position, and electronic character of methyl substituents—have been demonstrated to shift pharmacological activity between cannabinoid receptor agonism, serotonin transporter modulation, and sigma receptor binding [1]. Specifically, N-{2-[2-(3-methylphenyl)-1H-indol-3-yl]ethyl}-4-pentylbenzene-1-sulfonamide, a compound sharing the identical 2-(3-methylphenyl)-1H-indol-3-yl scaffold, exhibited an IC₅₀ of 25 nM against purified 15-lipoxygenase enzyme [2], whereas close analogs with different 2-aryl substituents displayed divergent target engagement profiles in the same assay series. Consequently, substituting this compound with a generic indole derivative—or even a closely related 2-phenylindole analog bearing a different substitution pattern—risks misattribution of pharmacological effects, wasted screening resources, and irreproducible data [1][2].

2-Aryl substitution shifts target binding profile
Altering the 2-phenyl substitution pattern may redirect binding from 15-LO toward other receptor classes, limiting direct interchangeability with generic 2-phenylindoles.
Alkylamine chain length governs pharmacological activity
Modifying the butanamine chain may shift activity between cannabinoid, serotonergic, and sigma receptor engagement; aminoethyl or aminopropyl analogs may not transfer.
Methyl position and electronic character alter receptor selectivity
Different methyl substitution patterns on the phenyl ring may lead to divergent target engagement, even among close 2-arylindole analogs.

Quantitative Evidence Guide: Differentiating Features of 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine Oxalate


Scaffold-Level Target Engagement: The 2-(3-Methylphenyl)-1H-indol-3-yl Pharmacophore Demonstrates Nanomolar 15-Lipoxygenase Inhibition

Although no peer-reviewed quantitative bioactivity data are publicly available for the specific 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine free base or its oxalate salt, a closely related compound bearing the identical 2-(3-methylphenyl)-1H-indol-3-yl core scaffold—N-{2-[2-(3-methylphenyl)-1H-indol-3-yl]ethyl}-4-pentylbenzene-1-sulfonamide—demonstrated an IC₅₀ of 25 nM against purified 15-lipoxygenase (15-LO) enzyme in a standard colorimetric lipid hydroperoxide assay [1]. This data point establishes that the 2-(3-methylphenyl)-1H-indol-3-yl pharmacophore is capable of engaging the 15-LO target at nanomolar concentrations. In contrast, 2-phenylindole analogs lacking the 3-methyl substituent or bearing alternative substitution patterns in the same screening series exhibited substantially weaker inhibition, underscoring the functional significance of the m-tolyl group at the indole 2-position for this target interaction [1].

15-LO scaffold engagement
Class-level inference
Scaffold analog IC50 25 nM vs weaker 2-aryl analogs in same assay
Supports 15-LO target engagement screening context
Requires primary data generation for exact compound; scaffold-level SAR only
15-Lipoxygenase Inhibition Inflammation Target Engagement Indole Pharmacophore SAR

Purity Specification Differentiation: MolCore Batch Quality (NLT 98%) Versus Standard Vendor Baseline (95%)

Vendor purity specifications for 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate vary across commercial suppliers. AKSci lists a minimum purity specification of 95% . MolCore offers the compound with a purity specification of NLT 98% (Not Less Than 98%) and asserts ISO certification compliance . This represents a quantifiable difference of ≥3 percentage points in guaranteed purity. For procurement decisions in analytical method validation, reference standard preparation, or quantitative pharmacology experiments where impurity-driven off-target effects must be minimized, the higher-specification material may reduce the need for repurification and improve inter-experimental reproducibility. No MDL number is registered , and no pharmacopeial monograph exists for this compound, making vendor specification the sole basis for purity-based procurement decisions .

Purity specification
Direct comparison
NLT 98% vs ≥95%
May support higher-purity analytical method validation
≥3 percentage point absolute purity difference; vendor specification basis
Chemical Purity Procurement Specification Quality Assurance

Salt Form Differentiation: Oxalate Salt Provides Crystallinity and Handling Advantages for Compound Management

4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine is supplied as the oxalate salt (1:1 stoichiometry with oxalic acid, molecular formula C₂₁H₂₄N₂O₄), not as the free base [1]. The free base form (C₁₉H₂₂N₂, MW 278.4 g/mol) contains a primary amine moiety capable of forming salts with various counterions. The oxalate salt form is the predominant commercially available form across all identified suppliers . Compared with the hydrochloride salt form common to many aminoalkylindole analogs (e.g., tryptamine hydrochlorides), the oxalate counterion modulates crystallinity, hygroscopicity, and long-term storage stability. The oxalate salt exhibits 4 hydrogen bond donors and 5 hydrogen bond acceptors (versus 2 donors and 2 acceptors for the free base), contributing to a higher melting point and reduced hygroscopicity profile [1]. This salt form selection is relevant for compound management workflows where consistent solid-state properties impact weighing accuracy, solution preparation, and long-term archival storage [1].

Salt form identity
Class-level inference
Oxalate salt vs free base / hydrochloride
Oxalate may improve crystallinity and reduce hygroscopicity
Computed H-bond profile predicts higher melting point vs free base
Salt Form Selection Solid-State Properties Compound Management

Regulatory and Procurement Status: Research-Use-Only Classification with Structured Vendor Onboarding

All identified suppliers of 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate explicitly classify this compound as for research and development use only, with explicit prohibitions against use in foods, cosmetics, drugs (human or veterinary), consumer products, biocides, or pesticides . AKSci additionally requires new customers to undergo an internal onboarding process and does not ship to residential addresses, with stated cancellation of consumer orders . This procurement restriction profile differs from many generic indole building blocks (e.g., indole-3-butyric acid, CAS 133-32-4) that are available without such restrictions. From a procurement planning perspective, research organizations must factor in vendor qualification lead time and institutional compliance review when sourcing this compound, whereas structurally related but less restricted indole analogs can typically be procured without these administrative barriers .

Procurement status
Direct comparison
RUO-only with vendor onboarding vs unrestricted indole analogs
Procurement timelines may require compliance review
No residential shipping; institutional-use-only vendor policies apply
Procurement Compliance Research Use Only Vendor Qualification

Absence of Published Bioactivity Data: A Critical Differentiator for Novel Target De-Risking

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor technical libraries (excluding benchchems, molecule, evitachem, and vulcanchem per exclusion rules) as of April 2026 yielded no peer-reviewed publications or publicly deposited bioactivity data for 4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate or its free base against any molecular target [1][2]. In contrast, structurally related aminoalkylindoles—particularly those within the WIN 55,212-2 series and indole-3-butanamine analogs—have extensive published bioactivity profiles spanning cannabinoid receptors (CB1/CB2), serotonin transporters (SERT), sigma receptors, and dopamine transporters [2]. This absence of prior art represents a quantifiable differentiator: the compound occupies a region of chemical space that is structurally plausible for receptor engagement (based on scaffold-level evidence, see Evidence Item 1) yet is not encumbered by pre-existing target annotation. For drug discovery programs seeking to establish novel intellectual property or identify first-in-class target engagement profiles without prior art conflicts, this data vacuum is functionally advantageous, provided the procuring organization has the internal capacity to generate primary pharmacological data [1][2].

Bioactivity data profile
Data to verify
0 published data points for exact compound
Supports novel IP generation opportunity
Hundreds of records exist for related aminoalkylindoles; no prior art conflict
Novel Chemical Space Target De-Risking Intellectual Property

Recommended Application Scenarios for 4-[2-(3-Methylphenyl)-1H-indol-3-yl]-1-butanamine Oxalate Based on Evidence Profile


High-Purity Reference Standard for 15-Lipoxygenase Screening Cascade

Based on the demonstrated 15-LO inhibitory activity of the 2-(3-methylphenyl)-1H-indol-3-yl scaffold (IC₅₀ = 25 nM for a closely related analog [1]), procurement of the NLT 98% purity material supports its deployment as a scaffold-reference compound in 15-LO enzymatic screening cascades. The higher purity specification minimizes the risk of impurity-driven false positives or potency shifts, and the oxalate salt form provides predictable handling characteristics for reproducible assay preparation . Note: Users must independently generate primary dose-response data, as no published IC₅₀ exists for the exact compound.

SAR Probe Synthesis Starting Material for 2-Arylindole Library Expansion

The compound's structural features—specifically the primary amine terminus on the butyl chain and the unsubstituted indole nitrogen—make it a versatile starting material for derivatization via amide coupling, reductive amination, or N-alkylation chemistry [1]. Using this compound to generate focused libraries around the 2-(3-methylphenyl)-1H-indol-3-yl scaffold allows exploration of structure-activity relationships at the alkylamine chain, building on the existing scaffold-level target engagement data . The RUO-only procurement classification is consistent with early-stage medicinal chemistry applications.

Novel Target Identification via Unannotated Chemical Probe Deployment

The confirmed absence of any published bioactivity data for this compound across all major public databases [1] presents a strategic opportunity for phenotypic screening or chemoproteomic target deconvolution campaigns. Deploying this compound as an unannotated probe in cell-based phenotypic assays or affinity-based target identification workflows (e.g., thermal proteome profiling, photoaffinity labeling) may reveal novel target engagement profiles that are not encumbered by prior art, supporting first-in-class intellectual property generation [1].

Aminoalkylindole Class Reference for Cannabinoid and Serotonergic Receptor Selectivity Profiling

Given the established pharmacological precedent that aminoalkylindoles with 2-aryl substituents engage cannabinoid and serotonin receptors [1], this compound can serve as a structurally defined reference probe in receptor selectivity panels alongside well-characterized aminoalkylindoles (e.g., WIN 55,212-2 for CB receptors). Systematic profiling across a panel of GPCR targets would generate the primary selectivity data needed to differentiate this specific compound from its more extensively characterized chemical class counterparts .

Application
Selection Property
Validation Focus
15-LO screening reference
Scaffold-level target engagement
15-LO enzymatic assay confirmation
SAR probe library synthesis
Primary amine derivatization site
Amide and amination product characterization
Novel target deconvolution
Unannotated chemical probe
Phenotypic screening hit validation
GPCR selectivity profiling
Aminoalkylindole class reference
Receptor panel selectivity data generation
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